Perindopril

Overview

Description

Perindopril is an ACE inhibitor used to treat high blood pressure (hypertension) and to prevent heart attacks in people with coronary artery disease . It works by blocking a substance in the body that causes the blood vessels to tighten, which relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

This compound is synthesized industrially . The process involves the conversion of this compound to its active metabolite, perindoprilat, in the liver . A simple, accurate, and precise LC method with a reversed stationary phase has been developed and validated for the determination of this compound .

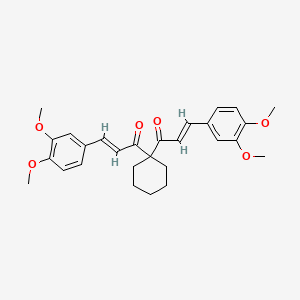

Molecular Structure Analysis

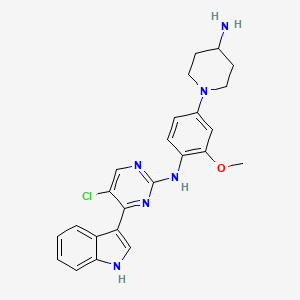

This compound’s molecular formula is C19H32N2O5 . It is a nonsulfhydryl prodrug that is rapidly metabolized in the liver to perindoprilat, its active metabolite . The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Chemical Reactions Analysis

This compound undergoes hydrolysis in the liver to form its active metabolite, perindoprilat . A validated HPLC method has been developed for the simultaneous determination of this compound arginine, amlodipine, and indapamide .

Scientific Research Applications

Cardiac Function in Duchenne Muscular Dystrophy

Perindopril was found to delay the onset and progression of left ventricular dysfunction in children with Duchenne muscular dystrophy (DMD), suggesting its potential in managing myocardial involvement in DMD (Duboc et al., 2005).

Stroke Risk Reduction

this compound significantly reduced the risk of recurrent stroke in patients with a history of cerebrovascular events. It was effective for different stroke subtypes and clinical subgroups, indicating its broad applicability in stroke prevention (Chapman et al., 2003).

Cardiovascular Disease Management

this compound has shown cardiovascular protective properties in addition to blood pressure-lowering effects. It's effective in treating hypertension and heart failure, and large trials support its use in a wide range of patients with vascular diseases (Ferrari, 2005).

Stability and Degradation Analysis

Research on this compound Erbumine's stability and degradation pathways in aqueous solutions has provided insights into its chemical properties and potential for formulation improvements (Simoncic et al., 2008).

Effectiveness in Hypertension

this compound has been proven effective as monotherapy in reducing blood pressure in hypertensive patients, with a favorable safety profile. It's been effective in both newly diagnosed and previously treated uncontrolled hypertensive patients (Hodžić et al., 2020).

Neuroprotective Effects in Alzheimer's Disease

this compound demonstrated protective effects on learning and memory in a mouse model of Alzheimer's disease, suggesting its potential use in neurodegenerative conditions (Yang et al., 2014).

Antihypertensive Efficacy According to Clinical Profile

A meta-analysis indicated that this compound's antihypertensive effect is not adversely affected by patients' clinical profiles, demonstrating its wide applicability in different hypertensive patient groups (Gąsowski et al., 2010).

Mechanism of Action

Perindopril is a prodrug for perindoprilat, which acts as a competitive inhibitor of ACE. It prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in lower levels of angiotensin II. This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Safety and Hazards

Perindopril may cause side effects such as dizziness, back pain, or cough . Serious side effects include a light-headed feeling, fever, chills, body aches, flu symptoms, sores in the mouth and throat, little or no urination, swelling, rapid weight gain, high potassium, pale skin, easy bruising or bleeding, or jaundice . It should not be used if you are pregnant, have ever had angioedema, or are allergic to any other ACE inhibitor .

Future Directions

Perindopril is usually taken long term, and you may have to take it for the rest of your life . Your doctor may suggest that you take your first dose before bedtime because it can make you feel dizzy. After the very first dose, if you do not feel dizzy, take this compound in the morning, ideally 30 to 60 minutes before breakfast .

Properties

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023440 | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.22e+00 g/L | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82834-16-0, 107133-36-8 | |

| Record name | Perindopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary mechanism of action of Perindopril?

A1: this compound is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat. [] Perindoprilat acts as a long-acting inhibitor of angiotensin-converting enzyme (ACE). [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Perindoprilat's inhibition of ACE has two main effects: * Inhibition of Angiotensin II Formation: ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Perindoprilat reduces angiotensin II levels, leading to vasodilation and a decrease in blood pressure. [, ]* Potentiation of Bradykinin: ACE also degrades bradykinin, a potent vasodilator. By inhibiting ACE, Perindoprilat increases bradykinin levels, further contributing to vasodilation and blood pressure reduction. [, ]

Q3: How does this compound affect cardiac remodeling?

A3: this compound has been shown to reduce left ventricular hypertrophy, a key aspect of cardiac remodeling in hypertension. This effect was observed to be more pronounced when combined with Losartan, an angiotensin II receptor blocker. [] Studies in elderly patients after acute myocardial infarction also showed this compound reduces progressive left ventricular remodeling. []

Q4: What role does this compound play in angiogenesis?

A4: this compound has demonstrated a complex relationship with angiogenesis. While it has been shown to suppress tumor growth and angiogenesis in a murine hepatocellular carcinoma model, potentially through the suppression of vascular endothelial growth factor (VEGF), [] studies in hypertensive rats revealed that it might attenuate exercise-induced angiogenesis in skeletal muscle, although less so than Captopril. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not contain the molecular formula or weight of this compound. To obtain this information, it is recommended to refer to a reputable chemical database or the this compound drug monograph.

Q6: How is this compound metabolized in the body?

A9: this compound is primarily hydrolyzed in the liver to its active metabolite, Perindoprilat. [, , ] The extent of this conversion can be affected by food intake. []

Q7: What are the typical pharmacokinetic parameters of this compound and Perindoprilat?

A10: Several studies investigated the pharmacokinetic parameters of this compound and Perindoprilat. [, , , ] A bioequivalence study utilizing UPLC-MS/MS quantified plasma concentrations and calculated parameters such as Cmax, AUC0-tlast, AUC0-∞, tmax, and T1/2. []

Q8: What are the main clinical applications of this compound?

A12: this compound is primarily used in the treatment of:* Hypertension: this compound effectively lowers blood pressure both alone and in combination with other antihypertensive agents. [, , , , , , ]* Heart Failure: It is prescribed for heart failure management due to its beneficial effects on cardiac remodeling and hemodynamics. [, , , , , , ]* Stable Coronary Artery Disease: this compound has shown efficacy in reducing cardiovascular events in patients with stable coronary artery disease. [, , , ]

Q9: How does this compound compare to other antihypertensive agents in terms of efficacy?

A13: Studies have compared this compound with other antihypertensive agents like Losartan, Atenolol, Irbesartan, and Ramipril. [, , , , , , , , ] For example, a bioequivalence study showed comparable efficacy between two this compound formulations and a reference formulation. [] Another study showed that this compound combined with Indapamide was more effective than Enalapril monotherapy in reducing ambulatory blood pressure in hypertensive patients with left ventricular hypertrophy. []

Q10: What is the effect of this compound on blood pressure in elderly hypertensive patients?

A14: Research suggests this compound is effective in reducing both daytime and nighttime systolic blood pressure in elderly hypertensive patients without affecting the circadian pattern. [] The blood pressure reduction was associated with improved systolic function attributed to arterial dilation. []

Q11: How does this compound affect the fibrinolysis system in hypertensive rats?

A15: A study in hypertensive rats revealed that this compound, while effective in reversing cardiovascular remodeling, did not show a significant reverse effect on fibrinolysis, as evidenced by plasma levels of plasminogen activator inhibitor-1 (PAI-1) and tissue plasminogen activator (t-PA). []

Q12: What are the common adverse effects associated with this compound?

A16: While generally well-tolerated, this compound can cause side effects such as cough, headache, and hypokalaemia. [, , ] A study comparing this compound with Ramipril found a lower incidence of cough associated with this compound. []

Q13: Are there any specific safety concerns regarding this compound use in elderly patients?

A17: A study investigating the hypotensive effects of this compound in elderly patients with controlled hypertension showed that it could contribute to a higher risk of falls, particularly when combined with beta-blockers. []

Q14: Are there any ongoing efforts to improve this compound delivery and targeting?

A18: While the provided abstracts don't explicitly discuss targeted delivery strategies for this compound, one study explores the formulation and evaluation of mouth-dissolving films using natural polymers to potentially enhance solubility and bioavailability. []

Q15: What analytical techniques are commonly employed for this compound characterization and quantification?

A20: Various analytical methods have been utilized in this compound research. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a prominent technique employed for quantifying this compound and Perindoprilat in biological samples. [, , , ]

Q16: What is the historical context and significance of this compound in cardiology?

A22: this compound, first introduced in 1987, has become a cornerstone in cardiovascular disease management. [, ] Its clinical success over the past two decades stems from its efficacy in treating hypertension, heart failure, and stable coronary artery disease, along with its favorable safety profile. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)

![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)

![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)

![(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B612281.png)